molecular formula C15H18N2O3 B6984341 Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate

Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate

Cat. No.: B6984341
M. Wt: 274.31 g/mol
InChI Key: QENAFZBPPBGMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate is a complex organic compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate typically involves multiple steps, starting with the preparation of the azetidine ring One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The azetidine ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine ring structures.

    Phenylpropanoate derivatives: Compounds with similar phenylpropanoate moieties.

Uniqueness

Methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate is unique due to the combination of its azetidine ring and phenylpropanoate structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 3-[4-[(3-methylideneazetidine-1-carbonyl)amino]phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-9-17(10-11)15(19)16-13-6-3-12(4-7-13)5-8-14(18)20-2/h3-4,6-7H,1,5,8-10H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENAFZBPPBGMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)NC(=O)N2CC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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